molecular formula C10H10N2 B1166966 2-amino-3-[(E)-prop-1-enyl]benzonitrile CAS No. 114345-13-0

2-amino-3-[(E)-prop-1-enyl]benzonitrile

Cat. No.: B1166966
CAS No.: 114345-13-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-[(E)-prop-1-enyl]benzonitrile is an aromatic nitrile derivative featuring a benzonitrile core substituted with an amino group at position 2 and an (E)-configured propenyl group at position 3. The compound belongs to the benzonitrile family, characterized by a cyano (-CN) group attached to a benzene ring. Its structure combines electron-donating (amino) and electron-withdrawing (cyano) groups, along with a conjugated alkenyl side chain, which may influence its reactivity, solubility, and spectroscopic properties.

Properties

CAS No.

114345-13-0

Molecular Formula

C10H10N2

Synonyms

Benzonitrile, 2-amino-3-(1-propenyl)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[(E)-prop-1-enyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-amino-3-bromobenzonitrile with prop-1-enyl magnesium bromide under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable solvents and catalysts, can be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[(E)-prop-1-enyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-amino-3-[(E)-prop-1-enyl]benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-[(E)-prop-1-enyl]benzonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The prop-1-enyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzonitrile Core

2-Amino-3-(trifluoromethyl)benzonitrile
  • Structure: Substituted at positions 2 (amino) and 3 (trifluoromethyl, -CF₃).
  • Key Properties : Molecular weight = 186.13 g/mol; CAS RN 58458-14-3.
  • The trifluoromethyl group enhances metabolic stability in pharmaceuticals but reduces nucleophilic reactivity compared to alkenyl substituents .
3-(3-Oxo-3-phenyl-1-propenyl)benzonitrile
  • Structure : Propenyl group at position 3 with a ketone (3-oxo-3-phenyl) substituent.
  • Key Properties : CAS RN 22966-10-5; used as a pharmaceutical intermediate.
  • Comparison: The ketone moiety increases polarity and reactivity (e.g., in nucleophilic additions), unlike the unsubstituted propenyl group in 2-amino-3-[(E)-prop-1-enyl]benzonitrile. The (E)-configuration is retained, but the electron-withdrawing ketone alters electronic distribution on the benzene ring .
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile
  • Structure: Amino group at position 2 is substituted with a 1-(2-chlorophenyl)ethyl chain.
  • Key Properties : Molecular weight = 256.73 g/mol.
  • Comparison : The bulky 2-chlorophenyl substituent introduces steric hindrance and lipophilicity, contrasting with the planar propenyl group in the target compound. This structural difference may affect binding affinity in biological systems .

Pyridine-Based Analogs

Ethyl 4-[(E)-2-Acetyl-4-oxonon-1-enyl]-6-[(E)-prop-1-enyl]nicotinate
  • Structure : Pyridine ring with ester, acetyl, and propenyl substituents.
  • Key Properties : Characterized via ¹H/¹³C-NMR, COSY, and HMBC correlations ().
  • Comparison: The pyridine core (vs. The propenyl group’s (E)-configuration is confirmed through NOESY correlations, similar to the target compound. Substituent positions influence electronic effects and solubility .
2-Amino-3-(trifluoromethyl)pyridine
  • Structure: Pyridine analog with amino and -CF₃ groups.
  • Key Properties : Molecular weight = 162.11 g/mol; CAS RN 183610-70-0.
  • Comparison : The pyridine ring’s nitrogen atom enhances dipole interactions compared to benzonitrile. The -CF₃ group’s electron-withdrawing nature contrasts with the propenyl group’s electron-rich π-system .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₀H₉N₂ 157.20 (calculated) 2-NH₂, 3-(E)-CH₂CH=CH₂ Conjugated alkenyl, planar geometry
2-Amino-3-(trifluoromethyl)benzonitrile C₈H₅F₃N₂ 186.13 2-NH₂, 3-CF₃ High metabolic stability, lipophilic
3-(3-Oxo-3-phenylpropenyl)benzonitrile C₁₆H₁₁NO 233.27 3-(E)-CH₂C(O)Ph Reactive ketone, pharmaceutical intermediate
Ethyl 6-[(E)-prop-1-enyl]nicotinate C₁₂H₁₃NO₂ 203.24 Pyridine core, ester, propenyl Enhanced solubility in polar solvents
Spectroscopic Insights
  • NMR Data: For propenyl-containing analogs (e.g., ), the (E)-configuration is confirmed by NOESY correlations between propenyl protons and adjacent aromatic protons. In this compound, similar correlations would distinguish it from the (Z)-isomer .
  • Cyanide Stretching : The -CN group in benzonitrile derivatives shows characteristic IR absorption near 2230 cm⁻¹, unaffected by substituents in most cases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.